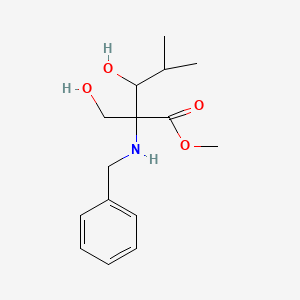
Methyl 2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(Benzylamino)-3-hydroxy-2-(hydroxyméthyl)-4-méthylpentanoate de méthyle est un composé organique avec une structure complexe qui comprend des groupes benzylamino, hydroxy et méthyle
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(Benzylamino)-3-hydroxy-2-(hydroxyméthyl)-4-méthylpentanoate de méthyle implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la réaction de la benzylamine avec un précurseur approprié, suivie d’étapes d’hydroxylation et d’estérification. Les conditions de réaction nécessitent souvent des températures contrôlées, des catalyseurs spécifiques et des solvants pour garantir que le produit souhaité est obtenu avec une pureté et un rendement élevés.
Méthodes de production industrielle
Dans un environnement industriel, la production de ce composé peut impliquer des réacteurs discontinus à grande échelle où les conditions de réaction sont méticuleusement contrôlées. L’utilisation de systèmes automatisés pour le contrôle de la température, de la pression et du pH est courante pour maintenir la cohérence et l’efficacité de la production.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(Benzylamino)-3-hydroxy-2-(hydroxyméthyl)-4-méthylpentanoate de méthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels supplémentaires contenant de l’oxygène.
Réduction : Cette réaction peut éliminer des groupes contenant de l’oxygène ou ajouter des atomes d’hydrogène.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre.
Réactifs et conditions courants
Oxydation : Les réactifs courants comprennent le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃) en milieu acide.
Réduction : Les réactifs courants comprennent l’hydrure de lithium aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄).
Substitution : Les réactifs courants comprennent les halogènes (par exemple, chlore, brome) et les nucléophiles (par exemple, ions hydroxyde).
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des acides carboxyliques ou des cétones, tandis que la réduction peut donner des alcools ou des alcanes.
Applications de la recherche scientifique
Le 2-(Benzylamino)-3-hydroxy-2-(hydroxyméthyl)-4-méthylpentanoate de méthyle a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Il est étudié pour son activité biologique potentielle et ses interactions avec les enzymes et les récepteurs.
Médecine : Il est étudié pour ses effets thérapeutiques potentiels et comme précurseur pour le développement de médicaments.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés.
Applications De Recherche Scientifique
Methyl 2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action du 2-(Benzylamino)-3-hydroxy-2-(hydroxyméthyl)-4-méthylpentanoate de méthyle implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut se lier à ces cibles, modifiant leur activité et déclenchant une cascade d’événements biochimiques. Les voies et les cibles moléculaires exactes peuvent varier en fonction de l’application et du contexte spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(Amino)-3-hydroxy-2-(hydroxyméthyl)-4-méthylpentanoate de méthyle
- 2-(Benzylamino)-3-hydroxy-2-(hydroxyméthyl)-4-éthylpentanoate de méthyle
Unicité
Le 2-(Benzylamino)-3-hydroxy-2-(hydroxyméthyl)-4-méthylpentanoate de méthyle est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité le rend précieux pour des applications spécifiques où d’autres composés similaires peuvent ne pas être aussi efficaces.
Propriétés
Formule moléculaire |
C15H23NO4 |
|---|---|
Poids moléculaire |
281.35 g/mol |
Nom IUPAC |
methyl 2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate |
InChI |
InChI=1S/C15H23NO4/c1-11(2)13(18)15(10-17,14(19)20-3)16-9-12-7-5-4-6-8-12/h4-8,11,13,16-18H,9-10H2,1-3H3 |
Clé InChI |
YVDOZNHDZMCBLR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(CO)(C(=O)OC)NCC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


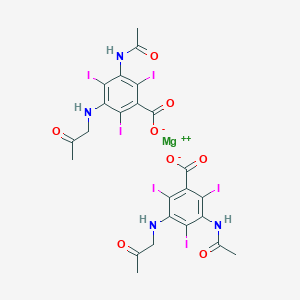
![(1S,5R,6R)-5-Hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylicAcidEthylEster](/img/structure/B12293566.png)
![3,4,5-Trihydroxy-6-[4-(trifluoromethyl)phenoxy]oxane-2-carboxylic acid](/img/structure/B12293570.png)
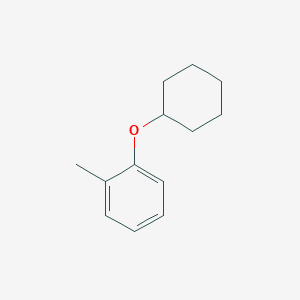
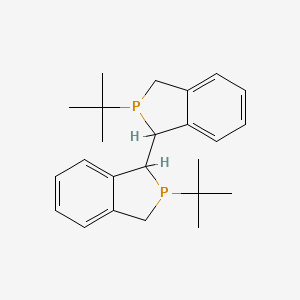
![2H-Pyran-3-carboxamide, tetrahydro-N-hydroxy-4-[[4-[[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl]benzoyl]amino]-, (3R,4R)-](/img/structure/B12293597.png)
![cyclopentyl (2S)-2-[[(2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate](/img/structure/B12293603.png)
![(9-Bromo-7,11-dimethoxy-12-methyl-10,13-dioxo-2-aza-6-azoniapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl)methyl carbamate](/img/structure/B12293606.png)


![4-[(3E)-3-hydroxyiminobutyl]phenol](/img/structure/B12293622.png)
![Butanedioic acid, mono[2-(trimethylsilyl)ethyl] ester](/img/structure/B12293625.png)
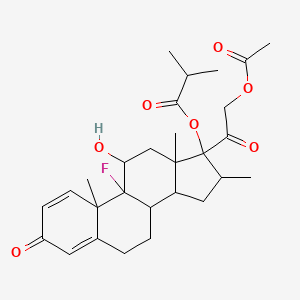
![1-Piperazineethanol,4-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-a-[(5-quinolinyloxy)methyl]-, (aS)-](/img/structure/B12293635.png)
